molecular formula C13H20N2O B3368790 1-(4-Ethoxybenzyl)piperazine CAS No. 21867-70-9

1-(4-Ethoxybenzyl)piperazine

Cat. No.: B3368790
CAS No.: 21867-70-9
M. Wt: 220.31 g/mol
InChI Key: UBALQHBNQQCDGM-UHFFFAOYSA-N
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Description

1-(4-Ethoxybenzyl)piperazine is a benzylpiperazine derivative characterized by a piperazine core substituted with a 4-ethoxybenzyl group at one nitrogen atom. Its molecular formula is C₁₃H₂₀N₂O (molecular weight: 220.31 g/mol), with the ethoxy (-OCH₂CH₃) moiety located at the para position of the benzyl ring.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-16-13-5-3-12(4-6-13)11-15-9-7-14-8-10-15/h3-6,14H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBALQHBNQQCDGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601289803
Record name 1-[(4-Ethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21867-70-9
Record name 1-[(4-Ethoxyphenyl)methyl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21867-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Ethoxyphenyl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601289803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Ethoxybenzyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 4-ethoxybenzyl chloride under basic conditions. The reaction typically proceeds as follows:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(4-Ethoxybenzyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-(4-Ethoxybenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, piperazine derivatives are known to act on various receptors and enzymes, modulating their activity. For example, some piperazine compounds are GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are broadly categorized into benzylpiperazines (substituent attached via a benzyl group) and phenylpiperazines (substituent directly attached to the piperazine nitrogen). Below is a detailed comparison of 1-(4-Ethoxybenzyl)piperazine with structurally and functionally related compounds:

Structural and Functional Group Analysis

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Effects
This compound 4-Ethoxybenzyl C₁₃H₂₀N₂O 220.31 Limited direct data; inferred serotonin/dopamine modulation (structural analogy)
N-Benzylpiperazine (BZP) Benzyl C₁₁H₁₆N₂ 176.26 Psychostimulant (amphetamine-like effects)
1-(4-Fluorobenzyl)piperazine (pFBP) 4-Fluorobenzyl C₁₁H₁₅FN₂ 194.25 Hallucinogenic; serotonin receptor agonist
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl C₁₁H₁₃F₃N₂ 230.23 Serotonin 5-HT₁B/5-HT₂C agonist; used in combination with BZP
1-(4-Methoxybenzyl)piperazine 4-Methoxybenzyl C₁₂H₁₈N₂O 206.29 Potential metabolic precursor; weaker lipophilicity vs. ethoxy analog
1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine 4-Ethylbenzyl, 3-methoxybenzyl C₂₁H₂₈N₂O 324.47 Dual substituents may enhance receptor selectivity

Pharmacological Profiles

  • Receptor Affinity: Ethoxy vs. Halogenated Analogs: Fluorine (pFBP) and chlorine (mCPP) substituents enhance binding to 5-HT₂ receptors but may reduce dopamine receptor interaction compared to alkyl/alkoxy groups . Combined Substituents: Compounds with dual substituents (e.g., 1-(4-Ethylbenzyl)-4-(3-methoxybenzyl)piperazine) show nuanced receptor selectivity, suggesting that steric and electronic effects govern activity .

Biological Activity

1-(4-Ethoxybenzyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities, particularly in the context of neurotransmitter modulation and potential therapeutic applications. This article provides an overview of its synthesis, biological interactions, and research findings, supported by data tables and case studies.

This compound has the molecular formula C13_{13}H18_{18}N2_2O and a molecular weight of 222.29 g/mol. This compound is characterized by a six-membered piperazine ring with an ethoxybenzyl substituent, which contributes to its biological activity. The synthesis typically involves the reaction of 4-ethoxyaniline with piperazine under suitable conditions, often requiring catalysts to facilitate the coupling process.

Neurotransmitter Modulation

The primary biological activity of this compound lies in its interaction with neurotransmitter systems, particularly its modulation of gamma-aminobutyric acid (GABA) receptors. GABA is a key inhibitory neurotransmitter in the central nervous system, and compounds that enhance GABAergic activity may have therapeutic potential for disorders such as anxiety and depression.

Table 1: Biological Activities of Piperazine Derivatives

Compound NameStructural FeaturesBiological Activity
This compoundEthoxy group on phenyl ringGABA receptor modulation
1-(4-Methoxyphenyl)piperazineMethoxy group on phenyl ringStimulant properties
Piperazine DihydrochlorideBasic piperazine structureAnthelmintic agent
1-(3-Chlorophenyl)piperazineChlorine substitution on phenyl ringSerotonin receptor interaction

This table highlights the unique characteristics of this compound within its class, particularly regarding its specific biological activities and potential therapeutic applications.

Anthelmintic Properties

In addition to its neuropharmacological effects, this compound has shown promise as an anthelmintic agent. Piperazine derivatives are known to induce paralysis in parasitic worms, facilitating their expulsion from the host organism. This activity suggests potential applications in treating parasitic infections.

Case Studies and Research Findings

Recent studies have investigated the cytotoxic effects of various piperazine derivatives, including this compound, against cancer cell lines. For instance, one study reported IC50_{50} values for several derivatives in the range of 34 to >100 µM across different tumor models . These findings indicate that structural modifications can significantly influence the cytotoxicity and selectivity of these compounds against cancer cells.

Table 2: Cytotoxic Activity of Piperazine Derivatives

Compound NameIC50_{50} (µM)Cell Line
This compound34 - >100MDA-MB-231 (Breast cancer)
Piperazine Dihydrochloride>83.1U-87 MG (Glioblastoma)
1-(3-Chlorophenyl)piperazine38.29 - 42.30Various tumor models

The data in Table 2 illustrates the varying levels of cytotoxicity among different piperazine derivatives, emphasizing the importance of structural features in determining biological efficacy.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics and potential side effects of this compound is crucial for evaluating its safety and efficacy in clinical settings. Studies focusing on its metabolic pathways and interactions with liver enzymes can provide insights into its bioavailability and toxicity profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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